molecular formula C8H9NO2 B2680510 2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID CAS No. 1509635-59-9

2,3-DIHYDRO-1H-PYRROLIZINE-6-CARBOXYLIC ACID

Cat. No.: B2680510
CAS No.: 1509635-59-9
M. Wt: 151.165
InChI Key: KDBCAWAGTHKQEM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H9NO2. It is a derivative of pyrrolizine and is known for its unique chemical structure, which includes a pyrrolizine ring system.

Mechanism of Action

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid: interacts with RIPK1, inhibiting its activity. This interaction occurs at the allosteric pocket of RIPK1, where the compound serves as a type III inhibitor . The inhibition of RIPK1 disrupts the necroptosis process, leading to changes in cell death pathways .

Biochemical Pathways

The inhibition of RIPK1 by 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Pharmacokinetics

The ADME properties of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid In vivo pharmacokinetic studies were performed on related compounds to determine their oral exposure .

Result of Action

The result of the action of 6,7-dihydro-5H-pyrrolizine-2-carboxylic acid is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition can potentially mitigate the effects of necroptosis-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrrolizine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then subjected to intramolecular cyclization to yield the desired pyrrolizine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is unique due to its specific chemical structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Biological Activity

2,3-Dihydro-1H-pyrrolizine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolizine family, characterized by its unique nitrogen-containing structure. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1509635-59-9

The compound features a pyrrolizine ring system with a carboxylic acid functional group, which is crucial for its biological activity. The dihydro structure enhances its reactivity and interaction with biological targets.

Recent studies indicate that this compound primarily interacts with receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis—a form of programmed cell death distinct from apoptosis. This interaction occurs at an allosteric site on RIPK1, leading to inhibition of its activity and subsequent modulation of necroptosis pathways. Such inhibition may have implications in treating inflammatory diseases and certain cancers .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death . Its ability to inhibit RIPK1 also positions it as a candidate for further investigation in cancer therapeutics.

Analgesic and Anti-inflammatory Effects

Similar compounds within the pyrrolizine family have been studied for their analgesic and anti-inflammatory effects. For example, ketorolac, a well-known nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with this compound and demonstrates significant anti-inflammatory properties .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
In vitro study on antimicrobial activity Showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Cancer cell line assay Induced apoptosis in human breast cancer cell lines with an IC50 value of 12 µM .
Pharmacokinetics study Demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles in animal models .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBCAWAGTHKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CN2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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